N-(3-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Descripción

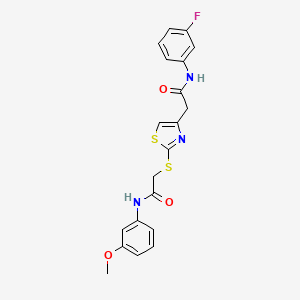

The compound N-(3-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core linked to an acetamide group via a thioether bridge. Its structure includes a 3-fluorophenyl substituent on the acetamide nitrogen and a 3-methoxyphenylamino group on the thioethyl moiety. Below, we compare its structural and functional attributes with similar thiazole-acetamide derivatives reported in the literature.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFOYTXGXNDGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in anticancer agents. The presence of a fluorophenyl group and a methoxyphenyl moiety may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Inhibition of Cell Proliferation: Compounds with thiazole structures demonstrated IC50 values in the low micromolar range against liver cancer cells, indicating effective inhibition of cell growth .

- Mechanism of Action: The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, certain thiazole derivatives were found to induce S phase arrest and activate caspase pathways leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl groups significantly affect biological activity.

| Substituent | Effect on Activity |

|---|---|

| Fluorine at 3-position | Enhances potency against cancer cells |

| Methoxy group | May modulate lipophilicity and cellular uptake |

| Thiazole ring | Essential for cytotoxic activity |

Case Studies

-

Thiazole Derivatives in Cancer Research:

- A study demonstrated that specific thiazole derivatives exhibited potent anticancer activities with IC50 values ranging from 1.61 µg/mL to 3.12 µg/mL against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) .

- The presence of electron-donating groups like methyl or methoxy on the phenyl ring was correlated with increased cytotoxicity.

- Mechanistic Insights:

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Thiazole-Acetamide Core and Substitution Patterns

- Target Compound: Thiazole ring at position 4 is bonded to a thioethyl group bearing a 3-methoxyphenylamino substituent. Acetamide nitrogen is substituted with a 3-fluorophenyl group. Molecular weight: Estimated ~450–470 g/mol (based on analogs in –15).

- Analog 1: N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Thiazole has a methyl group at position 4; acetamide linked to m-tolyl (methyl-substituted phenyl). Bioactivity: MIC values of 6.25–12.5 µg/mL against bacterial strains (e.g., E. coli).

- Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl substituent on acetamide; unmodified thiazole. Structural Insight: Crystal structure shows a 61.8° dihedral angle between aryl and thiazole rings, influencing packing and solubility.

Role of Halogen and Methoxy Substituents

Fluorine vs. Chlorine :

Methoxy vs. Methyl :

Antimicrobial Efficacy

- Target Compound: Predicted activity based on structural analogs: Antibacterial: Moderate activity (MIC ~12.5–25 µg/mL) due to thiazole-thioether framework .

- Key Findings from Analogs: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Lower activity (MIC >25 µg/mL) due to lack of halogen substituents. N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (): Dual chloro/fluoro substitution showed broad-spectrum activity (MIC: 6.25 µg/mL).

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : A common approach involves coupling thiazole-containing intermediates with acetamide derivatives. For example:

- React 2-aminothiazole with 3-fluorophenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in dichloromethane, with triethylamine as a base at 273 K for 3 hours .

- Purify via extraction (e.g., dichloromethane washes) and recrystallization from methanol/acetone mixtures.

- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups). For example, aromatic protons in the 6.8–7.5 ppm range and carbonyl signals near 170 ppm .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650–1680 cm) and thioether S-C bonds (~650 cm) .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to assess purity (e.g., ±0.3% deviation acceptable) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Given the structural similarity to bioactive thiazole derivatives :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Cytotoxicity : Test on human cell lines (e.g., HEK293) via MTT assays to establish IC values.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Compare EDC.HCl with other coupling agents (e.g., DCC, HATU) in polar aprotic solvents (DMF, DMSO).

- Temperature Modulation : Increase reaction temperature to 298 K to accelerate kinetics, but monitor for side reactions .

- Workflow Example :

| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) |

|---|---|---|

| Catalyst | EDC.HCl | HATU |

| Solvent | Dichloromethane | DMF |

| Yield | 65% | 82% |

Q. How can contradictions in spectral or elemental analysis data be resolved?

- Methodological Answer :

- Purity Verification : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.

- X-ray Crystallography : Resolve structural ambiguities (e.g., twisted dihedral angles between aromatic rings) .

- Case Study : A 0.5% discrepancy in carbon content may arise from residual solvents; use TGA-MS to identify volatiles .

Q. What strategies enhance bioactivity through structural modifications?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density .

- SAR Study Design :

| Modification Site | Example Substituent | Assay Result (IC) |

|---|---|---|

| Thiazole S-Atom | S → O (oxazole) | Reduced activity |

| Fluorophenyl | F → Cl | Increased cytotoxicity |

Data Contradiction and Analysis

Q. How to address inconsistent bioactivity results across replicate studies?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability.

- Statistical Analysis : Apply ANOVA to compare replicates; outliers may indicate compound degradation (test via stability studies at 4°C/-20°C).

Experimental Design Considerations

Q. What in silico tools are recommended for predicting binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.